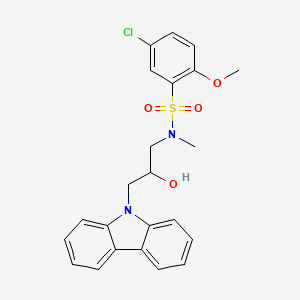

N-(3-咔唑-9-基-2-羟丙基)-5-氯-2-甲氧基-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .

Molecular Structure Analysis

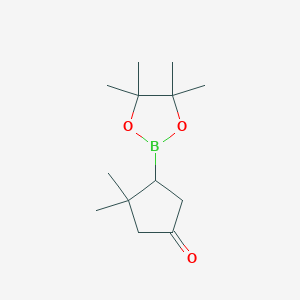

The molecular structure of this compound would be characterized by the presence of a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide group. The carbazole moiety is a tricyclic structure that is often found in pharmaceuticals and materials science due to its unique photophysical properties .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For instance, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The carbazole moiety might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the sulfonamide and hydroxy groups, and potential for aromatic stacking interactions due to the presence of the carbazole and benzene rings .科学研究应用

神经发生增强

该化合物的衍生物之一,特别是氨基丙基咔唑衍生物,已被研究其通过增加神经干细胞 (NSC) 中的最终细胞分裂来诱导神经发生的的能力。该衍生物在 NSC 分化过程中没有诱导星形胶质细胞发生,但显着增加了 BrdU 阳性神经元,表明其在通过诱导 NSC 分化过程中的最终细胞分裂来促进神经发生的潜力 (Shin 等人,2015 年)。

作用机制

Target of Action

The primary target of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide is the memristor , a type of resistive random access memory (ReRAM) device . The compound is incorporated into the active layer of the memristor, which is sandwiched between electrodes . The memristor emulates synaptic plasticity, a fundamental property of nervous systems that governs learning, forgetting, and information storage in memory .

Mode of Action

The compound interacts with its target by facilitating resistive switching, a process modulated by the applied voltage . The resistive switching is driven by the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .

Biochemical Pathways

The compound affects the resistive switching pathway in the memristor. The resistive switching is a result of the electric field-induced reorientation of heterocycles and the trapping/detrapping of charges in localized states within the bulk of the polymer .

Pharmacokinetics

While the ADME properties of the compound are not explicitly mentioned in the search results, the compound demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Result of Action

The compound enables the memristor to exhibit rewriteable flash memory behavior with bistable conductivity . The device can gradually increase or decrease its resistance, stimulated by a series of low amplitude voltage pulses, depending on the polarity, number, and frequency of stimulation pulses . This behavior is analogous to the potentiation and depression of neuronal synapses .

Action Environment

The action of the compound is influenced by environmental factors such as the applied voltage and the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network enhances the thermal and mechanical stability of the compound, highlighting its potential as a suitable material for organic memory devices .

属性

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4S/c1-25(31(28,29)23-13-16(24)11-12-22(23)30-2)14-17(27)15-26-20-9-5-3-7-18(20)19-8-4-6-10-21(19)26/h3-13,17,27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBYLVMWUVZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)

![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2975188.png)

![7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2975192.png)

![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)

![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)